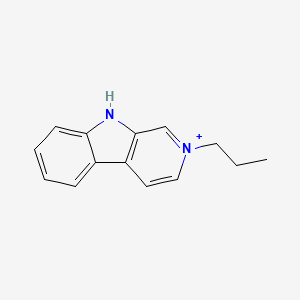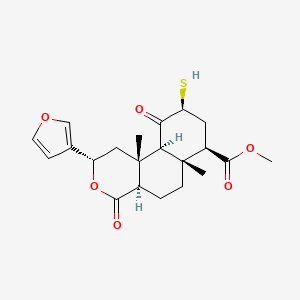
2-thiosalvinorin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiosalvinorin B is a synthetic derivative of salvinorin A, a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum. Salvinorin A is known for its potent hallucinogenic properties and high affinity for kappa-opioid receptors. The modification of salvinorin A to create this compound involves the substitution of the oxygen atom at the side chain at carbon atom C-2 with a sulfur atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiosalvinorin B begins with salvinorin B, which is transformed into a 2β-chloroderivative using mild chlorination conditions with carbon tetrachloride and triphenylphosphine (Appel reaction). The chloroderivative is then subjected to nucleophilic substitution with a thiol reagent to replace the chlorine atom with a sulfur atom, yielding this compound .
Industrial Production Methods
The key steps include chlorination and nucleophilic substitution, which are common in industrial organic chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiosalvinorin B undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Thiol reagents are commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2-Thiosalvinorin B has several scientific research applications, including:
Chemistry: Used as a tool to study drug-receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on kappa-opioid receptors and potential therapeutic applications.
Medicine: Explored for its potential in treating conditions such as addiction and pain due to its kappa-opioid receptor agonist properties.
Industry: Potential applications in the development of new pharmaceuticals and chemical probes
Wirkmechanismus
2-Thiosalvinorin B exerts its effects primarily through its high affinity for kappa-opioid receptors. It binds to these receptors and activates them, leading to a decrease in dopamine release and modulation of various neurotransmitter systems. This interaction results in its hallucinogenic and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Thiosalvinorin B is compared with other similar compounds, such as:
Salvinorin A: The parent compound with a similar structure but an oxygen atom at the C-2 position.
Ethoxymethyl ether Sal B: A derivative with an ethoxymethyl group at the C-2 position.
β-Tetrahydropyran Sal B: A derivative with a tetrahydropyran ring at the C-2 position
This compound is unique due to the presence of a sulfur atom at the C-2 position, which alters its chemical properties and receptor binding affinity compared to its oxygen-containing counterparts .
Eigenschaften
Molekularformel |
C21H26O6S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-sulfanyl-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O6S/c1-20-6-4-12-19(24)27-14(11-5-7-26-10-11)9-21(12,2)17(20)16(22)15(28)8-13(20)18(23)25-3/h5,7,10,12-15,17,28H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 |
InChI-Schlüssel |
NGNBKFTYZQINBO-CEFSSPBYSA-N |
Isomerische SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)S)C)C4=COC=C4 |
Kanonische SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)S)C)C4=COC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



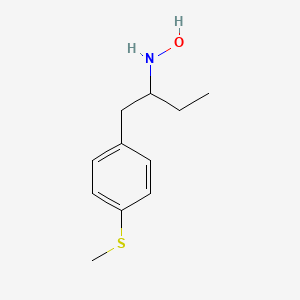

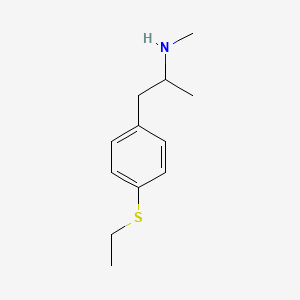
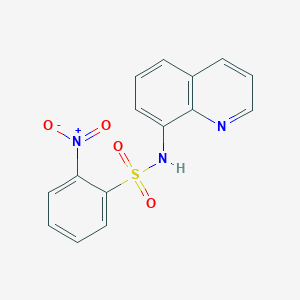

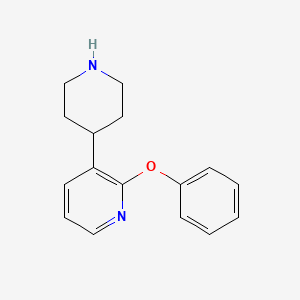

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
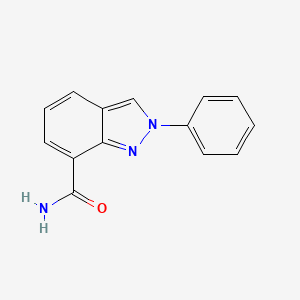
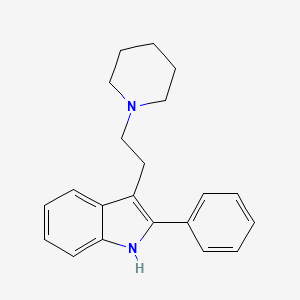
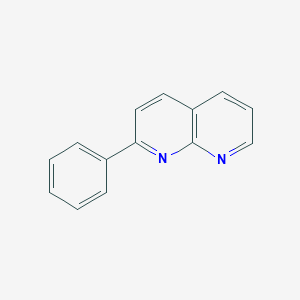
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
